molecular formula C32H49N6O10PS B133976 [4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate CAS No. 158778-21-3

[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate

Cat. No. B133976
CAS RN: 158778-21-3
M. Wt: 740.8 g/mol
InChI Key: SFWYJJJJFSNJTO-CPHHOOCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate is a useful research compound. Its molecular formula is C32H49N6O10PS and its molecular weight is 740.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Strategies and Aggregation Behavior

Research on synthetic strategies for further-functionalized monoaryl phosphate primary building units offers insights into the construction of intricate molecular architectures. These strategies involve the synthesis of halo-functionalized phenyl phosphates and their subsequent reaction with boronic acids under Suzuki coupling conditions. The resulting compounds exhibit unique solid-state aggregation behaviors, including the formation of tubular structures through hydrogen bonding interactions. Such methodologies provide foundational techniques for the synthesis of complex molecules with potential applications in material science and drug development (Dar, Mallick, & Murugavel, 2015).

Enzymatic Cleavage and Isomerization

The study of dinuclear Zn(II) complexes in promoting cleavage and isomerization of phosphates demonstrates the catalytic potential of metal-organic frameworks. These complexes facilitate the transformation of substrates through cyclic phosphate intermediates, highlighting the nuanced mechanisms by which chemical transformations can be catalyzed. Such research has implications for understanding biological processes and developing new catalytic agents (Tsang et al., 2009).

Binding and Structural Analysis

Investigations into the binding of phosphate with hexaaza polyammonium macrocycles reveal the intricate interplay between host and guest molecules. These studies offer a detailed look at the hydrogen-bonding networks that dominate the crystal lattice, providing valuable insights for the design of molecular receptors and the development of novel materials for selective ion recognition (Gerasimchuk et al., 2000).

Antitumor Activity and Chemical Modification

Research on the chemical modification of specific molecular frameworks to produce compounds with antitumor activity exemplifies the direct application of synthetic chemistry in therapeutic development. The synthesis and evaluation of derivatives with varying functional groups demonstrate the potential for creating targeted treatments for cancer, underscoring the importance of chemical research in medical advancements (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

[4-[[(3S,6S,12S,15S,18S)-12-(2-methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H49N6O10PS/c1-18(2)15-23-28(40)33-17-26(39)34-24(16-20-8-10-21(11-9-20)48-49(45,46)47)30(42)37-27(19(3)4)32(44)38-13-6-7-25(38)31(43)35-22(12-14-50-5)29(41)36-23/h8-11,18-19,22-25,27H,6-7,12-17H2,1-5H3,(H,33,40)(H,34,39)(H,35,43)(H,36,41)(H,37,42)(H2,45,46,47)/t22-,23-,24-,25-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWYJJJJFSNJTO-CPHHOOCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCSC)C(C)C)CC3=CC=C(C=C3)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CCSC)C(C)C)CC3=CC=C(C=C3)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H49N6O10PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate

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